molecular formula C11H15NO B372301 Pivalanilide CAS No. 6625-74-7

Pivalanilide

Cat. No. B372301
CAS RN: 6625-74-7
M. Wt: 177.24g/mol
InChI Key: LWJNWXYSLBGWDU-UHFFFAOYSA-N
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Description

Pivalanilide , also known as 2,2-dimethyl-N-phenylpropanamide , is a chemical compound with the molecular formula C₁₁H₁₅NO . Its average mass is approximately 177.24 Da . Pivalanilide is a white crystalline solid that has been studied for various applications.


Synthesis Analysis

The synthesis of Pivalanilide involves the reaction between 2,2-dimethylpropionyl chloride and aniline . This process results in the formation of the amide functional group, with the pivaloyl (tert-butylcarbonyl) group attached to the nitrogen atom of aniline. The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

Pivalanilide’s molecular structure consists of a central amide group (C=O) flanked by two methyl groups (CH₃) and a phenyl ring. The tert-butyl (pivaloyl) group provides steric hindrance, affecting the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Characterization

  • A study by Said et al. (2013) involved the synthesis and characterization of N-pivaloyl-N′-(alkyl/aryl)-N″-pyridylguanidine, where pivalanilide played a crucial role. The compounds were tested for their antitumor activities against potato tumor, showing excellent inhibition against Agrobacterium tumefaciens-induced tumor. Additionally, their antioxidant and antimicrobial activities were also evaluated (Said et al., 2013).

Chemical Reactions

  • In a study by Pálné Székely et al. (2014), pivalanilide was used in the meta-arylation of anilides, demonstrating the application of pivalanilide in chemical synthesis. The research explored the use of a copper on iron catalyst for synthesizing biaryl systems and benzoxazines, highlighting pivalanilide's role in oxidative arylation (Pálné Székely et al., 2014).

Coordination Chemistry

  • A 2020 study by Ling et al. focused on a dysprosium(iii) complex, where pivalate (derived from pivalanilide) was used. The study provided insights into magnetic properties and luminescence, highlighting pivalate's role in stabilizing the complex and influencing its magnetic and optical behavior (Ling et al., 2020).

Enantioselective Synthesis

  • Research by Hata et al. (2000) presented the enantioselective synthesis of axially chiral anilides using N-pivaloyl-2,6-dimethylaniline, a derivative of pivalanilide. This study contributed to the field of chiral synthesis and highlighted the role of pivalanilide derivatives in achieving enantioselectivity (Hata et al., 2000).

Future Directions

: ChemSpider: Pivalanilide

properties

IUPAC Name

2,2-dimethyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJNWXYSLBGWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216455
Record name Pivalanilide
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pivalanilide

CAS RN

6625-74-7
Record name 2,2-Dimethyl-N-phenylpropanamide
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Record name Pivalanilide
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Synthesis routes and methods

Procedure details

The preparation of Example 1 was repeated with the changes that the starting reactants were aniline (24.18 g, 0.260 mole) and trimethylacetoyl chloride (15.06 g, 0.125 mole), the reaction was carried out in benzene and produced 13.24 g of crystals of the desired product (60% yield), mp 132°-132.5° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 7.568-7.078 ppm (m, 5H; aryl H); 1.310 ppm (s, 9H; tert-butyl H).
Quantity
24.18 g
Type
reactant
Reaction Step One
Quantity
15.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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